Home > Products > Screening Compounds P93814 > 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide -

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

Catalog Number: EVT-5582223
CAS Number:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

Compound Description: This compound served as a lead compound in the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] Researchers aimed to enhance its inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood cell assays. []

Relevance: This compound shares the core imidazo[4,5-b]pyridin-2-one structure with the target compound, 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. The presence of this core structure suggests potential similarities in their biological activity and pharmacological properties.

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

Compound Description: This compound is a potent p38 MAP kinase inhibitor exhibiting superior suppression of TNF-α production in human whole blood cells and significant in vivo efficacy in a rat model of collagen-induced arthritis. [] It was designed as a hybrid compound by linking the imidazo[4,5-b]pyridin-2-one core with a p-methylbenzamide fragment. []

Relevance: Like 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, this compound also contains the imidazo[4,5-b]pyridin-2-one core structure. Additionally, both compounds feature a benzamide moiety, highlighting structural similarities that may contribute to shared biological activity profiles.

1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This biologically active compound can be synthesized through an acid-catalyzed cyclization of nitropyridine carbamates. [, ] This method offers a facile and environmentally friendly ("green") approach for its preparation. [, ]

Relevance: This compound, while containing the imidazo[..]pyridin-2-one core, differs from 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in the fusion point of the imidazole ring to the pyridine ring (4,5-c versus 4,5-b). This structural difference allows for the exploration of how variations in the core scaffold might affect biological activity. ,

1H-1,2,3-triazol[4,5-c]pyridine and N-acyl and N-alkoxycarbonyl triazolo[4,5-c]pyridine derivatives

Compound Description: These compounds, synthesized from nitropyridine carbamates and amides, have proven effective in acylating amines and amino acids. [, ] Notably, the N-acyl and N-alkoxycarbonyl derivatives demonstrate superior efficacy compared to the commercially available benzotriazole. [, ]

Relevance: Although containing a triazole ring instead of an oxazolo ring, these compounds share a similar bicyclic fused ring system with 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. Examining these variations can offer insight into the structure-activity relationships regarding the fused ring system in relation to their biological activity. ,

2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituted 1'-(6-aminopurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamides

Compound Description: This series of compounds was synthesized for evaluation as selective adenosine A3 receptor agonists. []

Relevance: These compounds share the oxazolo[4,5-b]pyridine scaffold with 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. The similarity in the heterocyclic core structure suggests potential overlap in their pharmacological targets and activity.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using microwave irradiation and features a pyrazolo[3,4-b]pyridine system with a benzamido and oxo substituent. []

Relevance: Though this compound utilizes a pyrazolo[3,4-b]pyridine core instead of the oxazolo[4,5-b]pyridine present in 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, both share a similar fused bicyclic heterocyclic core and benzamide substitution. Investigating these variations could contribute to understanding the impact of different heterocyclic rings on the compound's properties.

[11C]MK-996 ([11C]N-[[4'[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide)

Compound Description: This compound is a potent and selective radioligand for the AT1 receptor. [] It was synthesized using [α-11C]benzoyl chloride and features a central imidazo[4,5-b]pyridine structure. []

Relevance: Both this compound and 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide possess the imidazo[4,5-b]pyridine core structure and a benzamide moiety. While their overall structures differ significantly, this shared core suggests potential commonalities in their interactions with biological targets.

Properties

Product Name

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

IUPAC Name

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H17N3O2/c1-14-4-2-5-17(12-14)20(25)23-13-15-7-9-16(10-8-15)21-24-19-18(26-21)6-3-11-22-19/h2-12H,13H2,1H3,(H,23,25)

InChI Key

RQPGWGQBFZATAX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.